molecular formula C12H16O B7845425 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one

1-(2,3-Dimethylphenyl)-2-methylpropan-1-one

Cat. No.: B7845425
M. Wt: 176.25 g/mol
InChI Key: JTPFXTTUBOEBLM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O It is a ketone derivative characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a propanone group attached to the 1 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as 2-methylpropanoyl chloride) and a substituted benzene (2,3-dimethylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: 2,3-Dimethylbenzoic acid.

    Reduction: 1-(2,3-Dimethylphenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one
  • 1-(3,4-Dimethylphenyl)-2-methylpropan-1-one
  • 1-(2,3-Dimethylphenyl)-2-ethylpropan-1-one

Uniqueness: 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other isomers. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8(2)12(13)11-7-5-6-9(3)10(11)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPFXTTUBOEBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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